molecular formula C13H13N3O2 B029844 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid CAS No. 1219368-79-2

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid

Cat. No.: B029844
CAS No.: 1219368-79-2
M. Wt: 243.26 g/mol
InChI Key: VWTQURBMIRJISI-UHFFFAOYSA-N
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Description

3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is a compound that features a bipyridine moiety attached to an aminopropanoic acid backbone. Bipyridine derivatives are known for their ability to coordinate with metal ions, making them valuable in various fields such as catalysis, materials science, and medicinal chemistry. This compound, in particular, combines the properties of bipyridine with those of an amino acid, potentially offering unique reactivity and applications.

Mechanism of Action

Target of Action

It’s known that 2,2’-bipyridine, a structural component of this compound, is a bidentate chelating ligand, forming complexes with many transition metals . This suggests that the compound might interact with metal ions in biological systems.

Mode of Action

It’s known that 2,2’-bipyridine, a part of this compound, forms complexes with transition metals . This suggests that the compound might interact with its targets by forming complexes, leading to changes in the biochemical processes involving these metal ions.

Pharmacokinetics

It’s known that genetic factors can influence the pharmacokinetics of compounds, affecting the enzymes and transporters involved in their absorption, distribution, metabolism, and elimination . The impact on bioavailability would depend on these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid typically involves the coupling of a bipyridine derivative with an aminopropanoic acid precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of aminopropanoic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of bipyridine derivatives, including 3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid, often employs large-scale coupling reactions using robust and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of these processes .

Chemical Reactions Analysis

Types of Reactions

3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to modify the bipyridine ring or the amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include bipyridine N-oxides, reduced bipyridine derivatives, and various substituted bipyridine compounds .

Scientific Research Applications

Coordination Chemistry

Ligand Properties:
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid acts as a versatile ligand due to its ability to coordinate with metal ions. The bipyridine structure is particularly effective in forming stable complexes with transition metals, which are crucial for catalysis and material synthesis.

Case Study: Metal-Organic Frameworks (MOFs)
Research has demonstrated the use of this compound in the synthesis of MOFs. These frameworks are characterized by their highly porous structures, making them suitable for applications such as gas storage and separation. For instance, studies have shown that this compound can effectively chelate metal ions like zinc and copper, facilitating the formation of MOFs with specific functionalities for selective CO₂ capture .

Medicinal Chemistry

Therapeutic Potential:
The compound is being investigated for its potential as a therapeutic agent. Its ability to coordinate with metal ions suggests possible applications in drug design and development.

Enzyme Inhibition:
Preliminary studies indicate that this compound may inhibit cytochrome P450 enzymes CYP2D6 and CYP3A4, which are essential for drug metabolism. This inhibition could lead to significant implications in pharmacology and toxicology .

Material Science

Development of Functional Materials:
The unique properties of this compound make it suitable for developing materials with specific electronic and photophysical properties. Its incorporation into polymer matrices has been explored to enhance material characteristics such as conductivity and stability.

Case Study: Photonic Applications
In one study, the compound was integrated into polymer films to create photonic devices. The resulting materials exhibited enhanced light absorption and emission properties, indicating potential applications in optoelectronics .

Comparison with Related Compounds

CompoundKey FeaturesApplications
2,2’-BipyridineWidely used ligand in coordination chemistryCatalysis, sensor technology
4,4’-BipyridineKnown for supramolecular chemistry applicationsMaterial science
1,10-PhenanthrolineBidentate ligand with similar propertiesCoordination complexes
This compound Unique aminopropanoic acid functionalityMedicinal chemistry, MOFs

Future Research Directions

Future research on this compound should focus on:

  • Mechanistic Studies: Understanding the detailed mechanisms of enzyme inhibition and potential therapeutic effects.
  • Scalability in Synthesis: Developing efficient synthetic methods for large-scale production of the compound and its derivatives.
  • Exploring New Applications: Investigating its utility in nanotechnology and bioconjugation techniques for targeted drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is unique due to the presence of the aminopropanoic acid moiety, which introduces additional functional groups and reactivity. This allows for more diverse applications, particularly in biological and medicinal chemistry, where the amino acid functionality can interact with biomolecules .

Biological Activity

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is a compound that has garnered attention due to its unique structural features and potential biological applications. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, primarily involving coupling reactions. A common approach is the Suzuki coupling reaction, where a halogenated bipyridine reacts with a boronic acid derivative of aminopropanoic acid in the presence of a palladium catalyst. This method allows for the formation of the bipyridine moiety, which is critical for the compound's biological activity.

This compound exhibits significant biological activity attributed to its ability to coordinate with metal ions. This property enhances its potential as a therapeutic agent in various fields, including medicinal chemistry and materials science. The bipyridine structure provides a platform for interaction with biological targets, which can modulate enzymatic activities or influence cellular pathways .

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. In particular, studies have shown that certain compounds exhibit pronounced inhibitory effects against bacterial strains such as Staphylococcus aureus and Bacillus cereus. For instance, minimum bactericidal concentrations (MBC) were recorded at 250 µg/mL for some derivatives, demonstrating their potential as antimicrobial agents .

Anticancer Properties

The compound is also being investigated for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies revealed that certain complexes formed with this compound displayed significant cytotoxic effects against tumor cells. For example, ruthenium complexes containing this compound exhibited binding affinities in the nanomolar range towards integrin receptors, which are crucial in cancer metastasis .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing thiazole derivatives bearing β-amino acids demonstrated that compounds similar to this compound exhibited selective bactericidal activity against Gram-positive pathogens. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics .

Case Study 2: Anticancer Activity

In a pharmacokinetic study involving rat models, the lung retention capacity of a prodrug derived from this compound was evaluated. The study showed promising results with significant concentrations maintained in lung tissues over extended periods post-administration. This suggests potential applications in targeted cancer therapies aimed at lung cancer treatment .

Research Findings Summary

Study Focus Findings
Antimicrobial ActivityMBC values of 250 µg/mL against S. aureus and B. cereus.
Anticancer PropertiesSignificant cytotoxicity against cancer cell lines; high binding affinities towards integrin receptors.
PharmacokineticsSustained lung retention indicating potential for targeted therapy in lung cancers.

Properties

IUPAC Name

2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTQURBMIRJISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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